molecular formula C12H32N2O4S B13761446 N,N-diethylethanamine;sulfuric acid CAS No. 2399-73-7

N,N-diethylethanamine;sulfuric acid

Cat. No.: B13761446
CAS No.: 2399-73-7
M. Wt: 300.46 g/mol
InChI Key: NKNFUMKGJYKPCT-UHFFFAOYSA-N
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Description

It is a colorless, volatile liquid with a strong ammonia-like odor Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylethanamine can be synthesized through the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide and is carried out at elevated temperatures and pressures. The reaction can be represented as follows:

NH3+3C2H5OH(C2H5)3N+3H2ONH_3 + 3C_2H_5OH \rightarrow (C_2H_5)_3N + 3H_2O NH3​+3C2​H5​OH→(C2​H5​)3​N+3H2​O

Industrial Production Methods

Industrially, N,N-diethylethanamine is produced by the catalytic reaction of ethanol and ammonia. The process involves passing a mixture of ethanol and ammonia over a catalyst at high temperatures. The resulting product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-diethylacetamide.

    Reduction: It can be reduced to form diethylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: N,N-diethylacetamide

    Reduction: Diethylamine

    Substitution: Quaternary ammonium salts

Scientific Research Applications

N,N-diethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a base in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of drugs.

    Industry: It is used in the production of quaternary ammonium compounds, which are used as surfactants and disinfectants.

Mechanism of Action

N,N-diethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atom to form a new chemical bond. This nucleophilic attack can lead to the formation of various products, depending on the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: Similar in structure but with two methyl groups instead of ethyl groups.

    N,N-diethylmethylamine: Similar in structure but with one methyl group and two ethyl groups.

    N,N-diisopropylethanamine: Similar in structure but with isopropyl groups instead of ethyl groups.

Uniqueness

N,N-diethylethanamine is unique due to its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis. Its ability to form quaternary ammonium salts also sets it apart from other amines.

Properties

CAS No.

2399-73-7

Molecular Formula

C12H32N2O4S

Molecular Weight

300.46 g/mol

IUPAC Name

N,N-diethylethanamine;sulfuric acid

InChI

InChI=1S/2C6H15N.H2O4S/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H2,1,2,3,4)

InChI Key

NKNFUMKGJYKPCT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.OS(=O)(=O)O

physical_description

Liquid

Origin of Product

United States

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